(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine
Overview
Description
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine is a bicyclic heterocyclic compound that features a fused pyrrolidine and oxazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to various natural products and pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrolidine derivative with an oxirane or oxetane under acidic or basic conditions to form the desired bicyclic structure. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalytic systems, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring system, allowing for the introduction of various functional groups. Typical reagents include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles in the presence of a suitable base or catalyst.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine: Similar bicyclic structure but with a pyridine ring instead of an oxazine ring.
Spirocyclic oxindoles: Feature a spiro-connected oxindole ring system, offering different biological activities and applications.
1H-Pyrazolo[3,4-b]pyridines: Another class of bicyclic heterocycles with diverse biological activities and synthetic applications.
Uniqueness: (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile scaffold for drug development make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIZTIYZNFUATK-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2CNC[C@@H]2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567792 | |
Record name | (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209401-69-4 | |
Record name | (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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